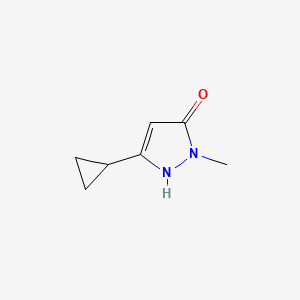
3-Fluoro-2-(trifluoromethyl)phenylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Fluoro-2-(trifluoromethyl)phenylacetonitrile” is a chemical compound with the linear formula FC6H3(CF3)CH2CN . It is a liquid or solid or semi-solid substance .
Synthesis Analysis
The synthesis of “3-Fluoro-2-(trifluoromethyl)phenylacetonitrile” involves a condensation reaction with aromatic acetonitriles under basic conditions . The compound has been used in the facile synthesis of 1,2,3,4-tetrasubstituted naphthalenes .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-2-(trifluoromethyl)phenylacetonitrile” can be represented by the SMILES string Fc1c(CC#N)cccc1C(F)(F)F . The InChI key for this compound is VUUVDTMSSVKPDJ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-2-(trifluoromethyl)phenylacetonitrile” include a refractive index of n20/D 1.45 , a boiling point of 237 °C , and a density of 1.34 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Characterization : An unusual reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, which is similar to 3-Fluoro-2-(trifluoromethyl)phenylacetonitrile, has been reported, leading to the formation of a trimeric compound. This compound was isolated and characterized using NMR and MS/MS studies, providing insights into its chemical properties (Stazi et al., 2010).
Catalytic Fluoromethylation : The compound's role in photoredox-catalyzed fluoromethylation of carbon-carbon multiple bonds has been explored. This process is significant in the pharmaceutical and agrochemical fields due to the importance of trifluoromethyl (CF3) and difluoromethyl (CF2H) groups (Koike & Akita, 2016).
Synthesis of α-Fluoroacetonitriles : The synthesis of α-fluorophenylacetonitriles, closely related to 3-Fluoro-2-(trifluoromethyl)phenylacetonitrile, has been achieved through a novel process. This method involves the treatment of benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (DAST), demonstrating the versatility of the compound in synthesizing fluorinated compounds (Letourneau & Mccarthy, 1985).
Organometallic Chemistry : Studies in organometallic fluorine chemistry, involving palladium and rhodium, have shown the potential of 3-Fluoro-2-(trifluoromethyl)phenylacetonitrile in synthesizing selectively fluorinated organic compounds. This area is crucial due to the high demand for selectively fluorinated molecules in pharmaceuticals and agrochemicals (Grushin, 2010).
Organocatalysis : The compound's relevance in organocatalysis, specifically in the trifluoromethylation of ketones and sulfonyl fluorides, has been documented. This involves a new catalytic methodology using HCF3, expanding the synthetic applications of trifluoromethylation (Okusu et al., 2015).
Aromatic Trifluoromethylation : The compound's use in the palladium-catalyzed trifluoromethylation of aryl chlorides has been explored. This process is vital for adding CF3 groups to a broad range of aryl substrates, which is important in pharmaceutical and agrochemical synthesis (Cho et al., 2010).
Eigenschaften
IUPAC Name |
2-[3-fluoro-2-(trifluoromethyl)phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-7-3-1-2-6(4-5-14)8(7)9(11,12)13/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADIGAUUNBZPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(trifluoromethyl)phenylacetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2602724.png)
![N-(5-(2-(1H-indol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2602726.png)

![2-Methyl-6-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B2602730.png)

![2-{[2-(4-Methoxyphenyl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2602735.png)

![4-methyl-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide](/img/structure/B2602738.png)
![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-chloro-3-nitrobenzoate](/img/structure/B2602739.png)



![4-benzyl-N-[3-(difluoromethylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2602745.png)
